Procyanidin A1

Description

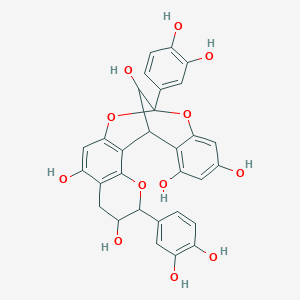

Structure

3D Structure

Propriétés

IUPAC Name |

5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEWTSAADLNHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Procyanidin A1: A Technical Guide to Natural Sources, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Procyanidin A1

This compound is a naturally occurring polyphenol belonging to the A-type proanthocyanidins, a class of flavonoids characterized by a unique double linkage between their constituent flavan-3-ol units.[1] Specifically, it is a dimer composed of epicatechin and catechin units linked by a C4β→C8 bond and an additional C2β→O→C7 ether bond.[2] This distinct structural feature confers specific chemical properties and biological activities that differentiate it from the more common B-type procyanidins. Its potential immunomodulatory, anti-inflammatory, and anti-aging effects have positioned this compound as a compound of significant interest in the fields of nutrition, pharmacology, and drug development.[3][4]

Natural Sources and Distribution of this compound

This compound is not as widely distributed in the plant kingdom as its B-type counterparts. However, it is found in significant concentrations in a select number of sources, often localized in specific tissues.

Primary Natural Sources:

-

Peanut Skins (Arachis hypogaea): The skins of peanuts are one of the most abundant and well-documented sources of this compound.[5][6]

-

Litchi Pericarp (Litchi chinensis): The peel of the litchi fruit is another rich source of this compound.[2][7]

-

Rhododendron spiciferum: This plant species has been identified as containing this compound, which contributes to its traditional medicinal uses.[3][5]

-

Ecdysanthera utilis: This is another botanical source where this compound has been identified.[5]

-

Other Potential Sources: While not always the predominant form, A-type procyanidins, including potentially this compound, have been identified in cranberries, plums, avocados, and cinnamon.[8][9]

Distribution within Plant Tissues: this compound is typically concentrated in the outer protective layers of plants and seeds. In peanuts, it is found in the thin, papery skin surrounding the kernel.[5][10] Similarly, in litchi, it is abundant in the pericarp, which is the outer rind of the fruit.[2][11] This localization suggests a role in protecting the plant from environmental stressors.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant source, cultivar, growing conditions, and processing methods. The following table summarizes available quantitative data from the literature.

| Natural Source | Plant Part | Concentration of this compound | Reference |

| Peanut Skin (Arachis hypogaea) | Skin | Not explicitly quantified as a standalone value, but identified as a major A-type procyanidin. Procyanidin A2 was quantified at 4.8 mg/g of extract. | [12] |

| Litchi Pericarp (Litchi chinensis) | Pericarp | Levels were below the limit of quantification in the specific extract analyzed, though Procyanidin A2 was present at 2.345%. | [13] |

Note: Quantitative data for this compound is often reported as part of the total proanthocyanidin content or in conjunction with other A-type procyanidins. More targeted quantitative studies are needed to establish precise concentration ranges in various sources.

Methodologies for Extraction, Isolation, and Quantification

The analysis of this compound requires specific protocols for its extraction from the plant matrix, followed by purification and quantification.

Experimental Protocol 1: Extraction and Isolation of this compound from Peanut Skins

This protocol is a composite of established methods for proanthocyanidin extraction.

Materials:

-

Raw peanut skins, dried and ground to a fine powder

-

n-Hexane

-

70% Acetone (v/v) in water

-

Ethyl acetate

-

Sephadex LH-20 resin

-

Rotary evaporator

-

Freeze-dryer

-

Chromatography column

Step-by-Step Procedure:

-

Defatting: The powdered peanut skin is macerated with n-hexane (1:5 w/v) for 24 hours at room temperature to remove lipids. The solvent is decanted, and the process is repeated three times. The defatted material is then air-dried.

-

Extraction: The defatted powder is extracted with 70% aqueous acetone (1:10 w/v) at room temperature with constant stirring for 24 hours. The mixture is then filtered.

-

Solvent Removal: The acetone from the filtrate is removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Liquid-Liquid Partitioning: The resulting aqueous solution is partitioned with an equal volume of ethyl acetate. The ethyl acetate fraction, which contains the procyanidins, is collected. This step is repeated three times.

-

Purification by Column Chromatography: The combined ethyl acetate fractions are concentrated under vacuum and then applied to a Sephadex LH-20 column. The column is first washed with methanol to remove lower molecular weight phenolics. The procyanidin fraction is then eluted with 70% aqueous acetone.

-

Lyophilization: The purified procyanidin fraction is concentrated under vacuum to remove acetone, and the remaining aqueous solution is freeze-dried to yield a fine powder enriched in this compound. Further purification can be achieved using preparative HPLC.

Experimental Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is based on common HPLC methods for procyanidin analysis.[6][14]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a fluorescence or UV-Vis detector.

-

Column: A normal-phase column, such as a Develosil Diol column (250 x 4.6 mm, 5 µm), is often used for separating procyanidin oligomers.

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Solvent A: Acetonitrile/acetic acid (98:2, v/v)

-

Solvent B: Methanol/water/acetic acid (95:3:2, v/v/v)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Detection: Fluorescence detection with excitation at 276 nm and emission at 316 nm is highly sensitive for procyanidins. Alternatively, UV detection at 280 nm can be used.

Standard Preparation:

-

A certified reference standard of this compound is dissolved in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

A series of calibration standards are prepared by diluting the stock solution with the initial mobile phase composition.

Sample Analysis:

-

The purified extract from Protocol 1 is dissolved in methanol at a known concentration.

-

The sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

The peak corresponding to this compound is identified by comparing its retention time with that of the standard.

-

A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is determined from this curve.

Experimental Protocol 3: Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural confirmation of isolated compounds.[15][16][17][18]

Sample Preparation:

-

A few milligrams of the highly purified this compound are dissolved in a deuterated solvent, such as methanol-d4 (CD3OD) or acetone-d6.

NMR Data Acquisition and Analysis:

-

1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to observe the chemical shifts and coupling constants of all protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments is performed to establish connectivity:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.[18]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the linkages between the epicatechin and catechin units.[16]

-

-

The combination of these NMR data allows for the complete assignment of the chemical structure of this compound and confirms the A-type linkage.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways.

Anti-inflammatory Pathways

This compound has demonstrated significant anti-inflammatory properties by targeting pathways that regulate the expression of inflammatory mediators.[19]

This compound can alleviate inflammation, for instance, that induced by lipopolysaccharides (LPS). It achieves this by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][19] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[5] Concurrently, this compound can activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response, thereby protecting cells from oxidative stress associated with inflammation.[5]

Caption: this compound's anti-inflammatory mechanism.

Angiogenesis and Cell Proliferation Pathways

This compound can also influence pathways related to cell growth, proliferation, and the formation of new blood vessels (angiogenesis).

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. Procyanidins have been shown to inhibit VEGF signaling by directly binding to VEGF, which prevents it from activating its receptor, VEGFR-2.[8][20] This inhibition blocks downstream signaling through pathways like PI3K/Akt, ultimately suppressing the proliferation and migration of endothelial cells, which are critical steps in angiogenesis.[21]

Caption: Inhibition of VEGF signaling by this compound.

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, influencing cell proliferation, differentiation, and survival.[1][22] Procyanidins have been found to exert neuroprotective effects by downregulating the expression of STAT1, a key component of this pathway.[23] By inhibiting the phosphorylation and subsequent nuclear translocation of STAT proteins, this compound can modulate gene expression related to inflammation and cell cycle progression.[1][23]

Caption: Modulation of the JAK/STAT pathway by this compound.

Conclusion and Future Perspectives

This compound is a distinctive A-type proanthocyanidin with a concentrated distribution in specific natural sources, most notably peanut skins and litchi pericarp. Its unique structure underpins a range of biological activities, including potent anti-inflammatory and anti-angiogenic effects, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, VEGF, and JAK/STAT. The methodologies for its extraction, purification, and analysis are well-established, providing a solid foundation for further research.

For professionals in drug development, this compound represents a promising lead compound. Future research should focus on a more comprehensive quantitative analysis across a wider range of botanicals, optimization of extraction protocols to maximize yield and purity, and in-depth in vivo studies to validate the therapeutic potential suggested by its modulation of critical signaling pathways. Understanding the bioavailability and metabolism of this compound will also be crucial in translating its demonstrated in vitro activities into effective clinical applications.

References

- 1. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 2. Grape seed proanthocyanidins inhibit colon cancer-induced angiogenesis through suppressing the expression of VEGF and Ang1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulatory effects of proanthocyanidin A-1 derived in vitro from Rhododendron spiciferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Frontiers | Metabolites of Procyanidins From Litchi Chinensis Pericarp With Xanthine Oxidase Inhibitory Effect and Antioxidant Activity [frontiersin.org]

- 8. Grape seed proanthocyanidins inhibit angiogenesis via the downregulation of both vascular endothelial growth factor and angiopoietin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Peanut skin polyphenols inhibit proliferation of leukemia cells in vitro, and its A‐type procyanidins selectively pass through a Caco‐2 intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Chemical Constituents of Litchi Pericarp Extracts and Its Antioxidant Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rare A-Type, Spiro-Type, and Highly Oligomeric Proanthocyanidins from Pinus massoniana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Potent inhibition of VEGFR-2 activation by tight binding of green tea epigallocatechin gallate and apple procyanidins to VEGF: relevance to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Procyanidin B2 3,3″-di-O-gallate inhibits endothelial cells growth and motility by targeting VEGFR2 and integrin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The effect of procyanidin on expression of STAT1 in type 2 diabetes mellitus SD rats with focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin A1: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin A1, an A-type proanthocyanidin dimer, is a polyphenolic compound found in various plant sources, including peanut skins, litchi pericarp, and species of Rhododendron.[1][2][3] It is distinguished by a unique double linkage between its constituent flavan-3-ol units. This guide provides an in-depth technical overview of the structure elucidation and stereochemical determination of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its structure and relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Structure and Physicochemical Properties

This compound is composed of an epicatechin and a catechin unit linked by a C4β→C8 bond and an additional ether bond between C2β and O7.[1][2] Its chemical formula is C₃₀H₂₄O₁₂ with a molar mass of 576.51 g·mol⁻¹.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₂₄O₁₂ | [5] |

| Molar Mass | 576.51 g·mol⁻¹ | [4][5] |

| CAS Number | 103883-03-0 | [1] |

| Appearance | Colorless needles | [6] |

| Melting Point | >300 °C | [5] |

| Optical Activity | Positive (+) | [4] |

Structure Elucidation

The structural determination of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by Circular Dichroism (CD) for stereochemical assignment.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its dimeric A-type structure.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Technique | Reference(s) |

| ESI-MS (Negative) | 575.1 [M-H]⁻ | 449.1, 289.2, 539.1 | IT/ion trap | [7][8] |

| ESI-MS (Positive) | 577.1341 [M+H]⁺, 599 [M+Na]⁺ | 425, 437, 287.1 | IT/ion trap | [9][8] |

| MALDI-ToF/ToF (Negative) | 575.1195 [M-H]⁻ | 449 (HRF), 425 (RDA) | - | [10] |

Key Fragmentation Pathways: Heterocyclic Ring Fission (HRF), Retro-Diels-Alder (RDA), Quinone Methide (QM) fission, and Benzofuran-Forming Fission (BFF) are characteristic fragmentation patterns for A-type proanthocyanidins.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity and stereochemistry of the constituent flavan-3-ol units.

Table 3: ¹³C NMR (150 MHz) Chemical Shift Data for this compound in CD₃OD

| Carbon | Chemical Shift (δ, ppm) |

| Upper Unit (Epicatechin) | |

| C-2 | 100.3 |

| C-3 | 66.9 |

| C-4 | 29.1 |

| C-4a | 155.8 |

| C-5 | 96.9 |

| C-6 | 97.5 |

| C-7 | 152.1 |

| C-8 | 106.8 |

| C-8a | 157.0 |

| C-1' | 132.2 |

| C-2' | 115.9 |

| C-3' | 145.8 |

| C-4' | 145.9 |

| C-5' | 115.2 |

| C-6' | 119.2 |

| Lower Unit (Catechin) | |

| C-2'' | 83.1 |

| C-3'' | 68.2 |

| C-4'' | 37.5 |

| C-4a'' | 155.0 |

| C-5'' | 157.8 |

| C-6'' | 96.1 |

| C-7'' | 152.1 |

| C-8'' | 106.8 |

| C-8a'' | 155.0 |

| C-1''' | 131.8 |

| C-2''' | 115.4 |

| C-3''' | 145.8 |

| C-4''' | 146.0 |

| C-5''' | 116.2 |

| C-6''' | 120.1 |

Data adapted from related procyanidin studies.[12] The presence of an acetal carbon signal around δC 100.3 is characteristic of the A-type linkage.[7]

Table 4: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm), Multiplicity, J (Hz) | Reference(s) |

| H-3 | 4.06 (d, J = 4.2) | [7] |

| H-4 | 4.23 (d, J = 3.6) | [7] |

| H-6 | 5.95 (d, J = 2.4) | [7] |

| H-8 | 6.06 (d, J = 2.4) | [7] |

| H-6' (lower unit) | 6.08 (s) | [7] |

The coupling constants for H-3 and H-4 are indicative of the epicatechin and catechin units.[7]

Stereochemistry

The absolute configuration of this compound is determined using Circular Dichroism (CD) spectroscopy. The positive Cotton effect observed between 220-250 nm in the CD spectrum is indicative of an R configuration at the C-4 position, which confirms the 2β, 4β-configuration of the double interflavanyl bonds.[7]

Experimental Protocols

Isolation and Purification of this compound from Peanut Skins

-

Extraction: Powdered peanut skins are extracted with a solvent mixture, such as 70% acetone or a dichloromethane/methanol gradient.[6]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate) to fractionate the components.

-

Column Chromatography: The ethyl acetate fraction, rich in procyanidins, is subjected to column chromatography on Sephadex LH-20 or silica gel.[9]

-

Preparative HPLC: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on an ODS (C18) or phenyl--type column with a methanol/water or acetonitrile/water mobile phase.[6]

-

Structure Confirmation: The purity and identity of the isolated this compound are confirmed by MS and NMR analysis.[9][7]

Caption: Isolation and purification workflow for this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz) using deuterated methanol (CD₃OD) as the solvent.[7]

-

Mass Spectrometry: ESI-MS spectra are typically acquired on a quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.[7] MALDI-ToF MS can also be used for structural analysis.[10]

-

Circular Dichroism: CD spectra are recorded on a spectropolarimeter in the UV region (typically 200-400 nm) using methanol as the solvent.[7]

Synthesis of this compound

The chemical synthesis of A-type proanthocyanidins like this compound is complex. One common strategy involves the oxidation of the corresponding B-type procyanidin (Procyanidin B1).[13][14] Procyanidin B1 can be converted to this compound through radical oxidation using reagents like 1,1-diphenyl-2-picrylhydrazyl (DPPH) under neutral conditions.[1][15] This process involves the abstraction of a hydrogen atom from the C2 position of the upper flavan-3-ol unit, leading to the formation of the characteristic ether linkage.[15] More recent total synthesis strategies have also been developed.[16]

Caption: Synthetic conversion of Procyanidin B1 to this compound.

Biological Context and Signaling

This compound exhibits various biological activities, including antiallergic and antioxidant effects.[9] It has been shown to inhibit degranulation in rat basophilic leukemia (RBL-2H3) cells. This inhibition occurs downstream of protein kinase C (PKC) activation or the influx of calcium ions (Ca²⁺) from internal stores.[17][18]

Caption: Signaling pathway inhibited by this compound.

Conclusion

The structural elucidation and stereochemical assignment of this compound are achieved through a synergistic application of advanced spectroscopic and chiroptical techniques. This guide has consolidated the key data and methodologies essential for the identification and characterization of this complex natural product. A thorough understanding of its structure is fundamental for the ongoing investigation of its biological activities and potential therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [precision.fda.gov]

- 5. Proanthocyanidin A1 | C30H24O12 | CID 9872976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C30H24O12 | CID 5089889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS:103883-03-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A-type proanthocyanidin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. This compound | PKC | Calcium Channel | LDL | TargetMol [targetmol.com]

In Vitro Antioxidant Activity of Procyanidin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of Procyanidin A1, a naturally occurring A-type proanthocyanidin dimer. This compound is found in various plant sources, including peanuts, litchi, and certain types of bark, and has garnered significant interest for its potent antioxidant properties.[1][2][3] This document details its mechanisms of action, presents quantitative data from key antioxidant assays, outlines detailed experimental protocols, and visualizes complex pathways and workflows to support further research and development.

Mechanism of Antioxidant Action

This compound, like other proanthocyanidins, exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: this compound possesses multiple hydroxyl groups on its flavonoid structure, which can directly donate hydrogen atoms to neutralize a wide range of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][5][6] This direct scavenging activity helps to prevent oxidative damage to essential macromolecules such as DNA, lipids, and proteins.[4]

-

Modulation of Cellular Signaling Pathways: Beyond direct scavenging, proanthocyanidins can influence intracellular signaling cascades that are critical to the cellular antioxidant defense system.[4][7] While research often focuses on proanthocyanidin extracts or mixtures, the general mechanisms are considered relevant to individual compounds like this compound. These pathways include:

-

Nrf2 Pathway: Proanthocyanidins can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes.[4][8]

-

NF-κB Pathway: They can inhibit the Nuclear Factor-kappaB (NF-κB) signaling pathway, which is a central mediator of inflammatory responses and is often activated by oxidative stress.[1][4][8]

-

MAPK and PI3K/Akt Pathways: Proanthocyanidins have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are involved in cell survival, proliferation, and stress responses.[1][4]

-

Data Presentation: Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.[9]

| Assay | IC50 Value (μg/mL) | IC50 Value (μM) | Source Organism / Context | Reference |

| DPPH Radical Scavenging | 20.89 | 36.3 | Rhododendron formosanum | [10] |

| DPPH Radical Scavenging | 1.88 - 2.82 (for various fractions) | ~3.3 - 4.9 | Litchi chinensis Sonn. Pulp | [3] |

| ABTS Radical Scavenging | 1.52 - 2.71 (for various fractions) | ~2.6 - 4.7 | Litchi chinensis Sonn. Pulp | [3] |

Note: The data from Litchi pulp represents fractions rich in procyanidins, including A-type trimers and other related compounds, providing a strong comparative context for this compound's activity.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols are synthesized from established methods and can be adapted for the specific analysis of this compound.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the deep purple DPPH to the pale yellow 2,2-diphenyl-1-picrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[11][12]

Experimental Workflow:

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound standard or sample extract

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

UV-Vis Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.[11]

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a test tube or microplate well, add a specific volume of the sample or standard solution (e.g., 1 mL).

-

Add a larger volume of the DPPH working solution (e.g., 3 mL) to the sample and mix vigorously.[11]

-

Incubate the mixture in the dark at room temperature for a specified period (typically 30-60 minutes).[3][11]

-

Measure the absorbance of the solution at 517 nm against a methanol blank.[12]

-

The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100[13]

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Plot the % inhibition against the sample concentration to determine the IC50 value.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decolorization is measured by the decrease in absorbance at approximately 734 nm.[14][15]

Experimental Workflow:

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate or acetate buffer

-

This compound standard or sample extract

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

UV-Vis Spectrophotometer or microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions.[16]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]

-

Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]

-

Prepare a series of dilutions of this compound and the positive control.

-

Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a microplate well.[16]

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[18]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in color is proportional to the total reducing power of the antioxidant and is monitored by the increase in absorbance at 593 nm.[19][20]

Experimental Workflow:

Reagents and Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

This compound sample

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[20]

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a standard curve using known concentrations of FeSO₄ (e.g., 0 to 1000 µM).

-

Add a small volume of the sample, standard, or blank (water) to a microplate well (e.g., 10 µL).

-

Add a large volume of the pre-warmed FRAP reagent (e.g., 190 µL) to all wells and mix.[21]

-

Incubate the plate at 37°C. The reaction time can vary but is often monitored kinetically or read at a fixed endpoint (e.g., 10 to 60 minutes).[21][22]

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value of the sample by comparing its absorbance to the Fe(II) standard curve. Results are expressed as µM of Fe(II) equivalents.

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. The radicals are generated by a thermal initiator like AAPH. The antioxidant's presence preserves the fluorescence signal over time. The result is quantified by calculating the area under the fluorescence decay curve (AUC).[23]

Experimental Workflow:

Reagents and Materials:

-

Fluorescein sodium salt

-

AAPH (2,2′-Azobis(2-methylpropionamidine) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard

-

Phosphate buffer (75 mM, pH 7.4)

-

This compound sample

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Prepare all solutions (Fluorescein working solution, AAPH, Trolox standards, and sample dilutions) in phosphate buffer. All solutions should be prepared fresh daily.[23]

-

To each well of a 96-well black plate, add the fluorescein solution (e.g., 150 µL).[24][25]

-

Add the sample, Trolox standard, or a buffer blank to the appropriate wells (e.g., 25 µL).[24][25]

-

Incubate the plate in the reader at 37°C for at least 30 minutes to allow thermal equilibration.[24][26]

-

Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to all wells using a multi-channel pipette or the reader's injectors.[24][27]

-

Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm.[24][25]

-

Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

-

Plot the net AUC of the Trolox standards against their concentration to create a standard curve.

-

Express the ORAC value of the sample in Trolox Equivalents (TE).

References

- 1. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Proanthocyanidins from Litchi (Litchi chinensis Sonn.) Pulp by LC-ESI-Q-TOF-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. mdpi.com [mdpi.com]

- 7. The Autoxidized Mixture of (-)-Epicatechin Contains Procyanidins and Shows Antiproliferative and Apoptotic Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. iomcworld.com [iomcworld.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. researchgate.net [researchgate.net]

- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. zen-bio.com [zen-bio.com]

- 20. researchgate.net [researchgate.net]

- 21. content.abcam.com [content.abcam.com]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. researchgate.net [researchgate.net]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. scribd.com [scribd.com]

- 26. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 27. kamiyabiomedical.com [kamiyabiomedical.com]

Procyanidin A1: A Deep Dive into its Anti-inflammatory Mechanisms and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin A1 (PCA1), a naturally occurring polyphenolic compound, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of PCA1, with a primary focus on its modulation of key signaling pathways. In vitro studies have demonstrated that PCA1 effectively mitigates inflammatory responses by targeting the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling cascades. Furthermore, evidence suggests its role in the inhibition of the NLRP3 inflammasome and the reduction of reactive oxygen species (ROS). This document synthesizes the current understanding of PCA1's mode of action, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases.[1][2] The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a critical area of pharmaceutical research. Procyanidins, a class of flavonoids found in various plants, have shown promise in this regard.[3][4][5] this compound (PCA1), an A-type proanthocyanidin, has emerged as a particularly interesting candidate due to its demonstrated ability to attenuate inflammatory responses.[1][2][4] This guide delves into the intricate signaling pathways through which PCA1 exerts its anti-inflammatory effects.

Quantitative Effects of this compound on Inflammatory Mediators

This compound has been shown to significantly reduce the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following table summarizes the quantitative data from these studies.

| Inflammatory Mediator | Cell Line | Stimulant | PCA1 Concentration | % Inhibition / Reduction | Reference |

| Nitric Oxide (NO) | RAW264.7 | LPS | Not Specified | Dramatically attenuated | [1][2] |

| inducible Nitric Oxide Synthase (iNOS) | RAW264.7 | LPS | Not Specified | Dramatically attenuated | [1][2] |

| Interleukin-6 (IL-6) | RAW264.7 | LPS | Not Specified | Dramatically attenuated | [1][2] |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW264.7 | LPS | Not Specified | Dramatically attenuated | [1][2] |

Core Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate three key signaling pathways: NF-κB, MAPK, and Nrf2/HO-1.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[6] PCA1 has been demonstrated to effectively suppress this pathway through multiple mechanisms.[1][2] It inhibits the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of its target genes.[1][2] Furthermore, PCA1 has been shown to inhibit the phosphorylation of IKKα/β, the upstream kinase responsible for IκB-α phosphorylation.[1][2]

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: this compound's inhibition of the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as JNK, p38, and ERK, plays a crucial role in cellular responses to a variety of stimuli, including inflammation.[7][8] this compound has been found to suppress the phosphorylation of JNK1/2, p38, and ERK1/2 in LPS-stimulated macrophages.[1][2] By inhibiting the activation of these key kinases, PCA1 can effectively downregulate the inflammatory response.

The diagram below depicts the modulatory effect of this compound on the MAPK signaling pathway.

Caption: this compound's modulation of the MAPK pathway.

Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to its direct anti-inflammatory effects, this compound also exhibits antioxidant properties by activating the Nrf2/HO-1 pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. PCA1 promotes the nuclear translocation of Nrf2 by reducing the expression of its inhibitor, Keap1.[1][2] In the nucleus, Nrf2 induces the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory functions.[1][2]

The following diagram illustrates the activation of the Nrf2/HO-1 pathway by this compound.

Caption: this compound's activation of the Nrf2/HO-1 pathway.

Experimental Protocols

This section provides a general framework for the key experiments cited in the literature to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line is commonly used.[1][2]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

ELISA for Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Western Blot Analysis

-

Purpose: To determine the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.

-

Procedure:

-

Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of proteins such as IκB-α, IKKα/β, p65, JNK, p38, and ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence for NF-κB Translocation

-

Purpose: To visualize the nuclear translocation of the NF-κB p65 subunit.

-

Procedure:

-

Cells are grown on coverslips and subjected to the desired treatments.

-

Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

After blocking, cells are incubated with a primary antibody against the p65 subunit.

-

A fluorescently labeled secondary antibody is then applied.

-

The cell nuclei are counterstained with DAPI.

-

The localization of p65 is observed using a fluorescence microscope.

-

The following diagram outlines a typical experimental workflow for studying the anti-inflammatory effects of this compound.

Caption: A generalized experimental workflow.

Other Potential Mechanisms

Beyond the well-defined pathways, this compound may also exert its anti-inflammatory effects through other mechanisms:

-

NLRP3 Inflammasome Inhibition: Some studies on procyanidins suggest they can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[9][10][11][12]

-

Reduction of Reactive Oxygen Species (ROS): PCA1 has been shown to inhibit the production of intracellular ROS, which are known to act as second messengers in inflammatory signaling.[1][2]

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory and antioxidant potential by modulating the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways. The collective evidence strongly supports its development as a potential therapeutic agent for the management of inflammatory diseases. Future research should focus on in vivo studies to validate these in vitro findings and to assess the bioavailability and safety profile of PCA1. Furthermore, elucidating the precise molecular interactions between PCA1 and its protein targets will be crucial for optimizing its therapeutic efficacy. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising natural compound.

References

- 1. This compound Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Procyanidin B2 inhibits NLRP3 inflammasome activation in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proanthocyanidins suppress NLRP3 inflammasome and M1 macrophage polarization to alleviate severe acute pancreatitis in mice [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Procyanidin A1: A Technical Guide to its Anti-Aging and Senescence-Modulating Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The accumulation of senescent cells contributes to tissue dysfunction and chronic inflammation. Procyanidin A1 (PC A1), a natural polyphenolic compound found in sources such as peanut skin, has emerged as a promising agent in the field of geroscience. This technical guide provides an in-depth analysis of the anti-aging properties of this compound, with a specific focus on its effects on cellular senescence. It details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for replication and further investigation, and visualizes the complex signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound is an A-type proanthocyanidin dimer, a class of flavonoids known for their potent antioxidant properties. Recent research has highlighted its potential to extend lifespan and mitigate the detrimental effects of cellular senescence. Studies have demonstrated that this compound can alleviate senescence induced by genotoxic stress, enhance resistance to oxidative stress, and induce autophagy, a cellular recycling process crucial for maintaining cellular health.[1][2][3] This guide synthesizes the current understanding of this compound's bioactivity against cellular senescence.

Quantitative Effects of this compound on Cellular Senescence

The efficacy of this compound in ameliorating cellular senescence has been quantified in various in vitro models. The following tables summarize key data from studies on etoposide-induced senescence in PC12 and NIH/3T3 cell lines.[1][2]

Table 1: Effect of this compound on Cell Viability in Etoposide-Induced Senescent PC12 Cells [1][2]

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |

| Control | - | 100.0 |

| Etoposide (7.5 µM) | - | ~50.0 |

| PC A1 + Etoposide | 1 | ~60.0 |

| PC A1 + Etoposide | 3 | ~70.0 |

| PC A1 + Etoposide | 10 | ~80.0 |

| PC A1 + Etoposide | 30 | ~85.0 |

Table 2: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity [1][2]

| Cell Line | Treatment Group | Concentration (µM) | SA-β-gal Positive Cells (%) |

| PC12 | Etoposide (7.5 µM) | - | ~60.0 |

| PC12 | PC A1 + Etoposide | 10 | ~30.0 |

| NIH/3T3 | Etoposide (0.3 µM) | - | ~70.0 |

| NIH/3T3 | PC A1 + Etoposide | 30 | ~40.0 |

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Levels [1][2]

| Cell Line | Treatment Group | Concentration (µM) | Relative ROS Levels (%) |

| PC12 | Etoposide (7.5 µM) | - | ~250.0 |

| PC12 | PC A1 + Etoposide | 10 | ~150.0 |

| NIH/3T3 | Etoposide (0.3 µM) | - | ~200.0 |

| NIH/3T3 | PC A1 + Etoposide | 30 | ~125.0 |

Table 4: Effect of this compound on the Senescence Marker p21 [1]

| Cell Line | Treatment Group | Concentration (µM) | Relative p21 Expression |

| NIH/3T3 | Etoposide (0.3 µM) | - | Increased |

| NIH/3T3 | PC A1 + Etoposide | 30 | Reduced |

Signaling Pathways Modulated by this compound

This compound exerts its anti-senescence effects through the modulation of several key signaling pathways. The primary mechanisms identified are the inhibition of the PI3K/Akt pathway, leading to the downstream modulation of mTOR, and the induction of autophagy. Furthermore, its influence on the p53/p21 axis and potential activation of SIRT1 are critical to its mode of action.

PI3K/Akt/mTOR Pathway and Autophagy Induction

This compound has been shown to inhibit the phosphorylation of key components of the PI3K/Akt signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is linked to cellular senescence. By dampening PI3K/Akt signaling, this compound can influence the downstream mammalian target of rapamycin (mTOR) pathway, a critical regulator of cellular metabolism and autophagy.[1][4] Inhibition of the mTOR pathway is a known mechanism for inducing autophagy, a catabolic process that degrades and recycles cellular components, which is essential for clearing damaged organelles and protein aggregates that accumulate in senescent cells.[1] The induction of autophagy by this compound has been confirmed by the observation of increased autophagic vacuoles and modulation of autophagy-related proteins.[1]

References

- 1. This compound from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Procyanidin A1: A Technical Guide to its Role in Protein Kinase C Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin A1, a naturally occurring A-type proanthocyanidin dimer, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth exploration of the role of this compound as an inhibitor of Protein Kinase C (PKC), a crucial family of enzymes involved in a myriad of cellular signaling pathways. This document summarizes the current understanding of its inhibitory effects, presents available quantitative data, details relevant experimental protocols for assessing PKC inhibition, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and Protein Kinase C

This compound is a flavonoid polymer found in various plant sources, including peanut skins, litchi pericarp, and Rhododendron spiciferum.[1][2] It is composed of (epi)catechin units linked by a characteristic A-type bond. Protein Kinase C represents a family of serine/threonine kinases that are critical mediators in signal transduction, controlling fundamental cellular processes such as proliferation, differentiation, apoptosis, and secretion. PKC isoforms are broadly classified into three groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs), distinguished by their requirements for activation. Dysregulation of PKC activity has been implicated in numerous diseases, including cancer, cardiovascular disorders, and inflammatory conditions, making PKC isoforms attractive therapeutic targets.

The inhibitory potential of procyanidins on PKC activity has been an area of active research. This compound, in particular, has been shown to modulate cellular processes that are known to be downstream of PKC activation.[3][4][5][6]

Quantitative Data on this compound Inhibition

While direct IC50 values of this compound specifically against isolated PKC isoforms are not extensively reported in the public domain, its inhibitory effect on cellular processes involving PKC has been quantified.

| Biological Effect | Cell Line | Parameter | Value | Reference |

| Inhibition of antigen-stimulated degranulation | RBL-2H3 | IC50 | 20.3 µM | [7][8] |

| Inhibition of PMA-induced degranulation | RBL-2H3 | - | Inhibited | [7] |

| Inhibition of DTBHQ-induced degranulation | RBL-2H3 | - | Inhibited | [7] |

PMA (Phorbol-12-myristate-13-acetate) is a direct activator of conventional and novel PKC isoforms. DTBHQ (2,5,-di(tert-butyl)-1,4-hydroquinone) induces calcium influx, which is involved in PKC activation.

Signaling Pathways

This compound is understood to inhibit degranulation at a point downstream of Protein Kinase C (PKC) activation or calcium influx from internal stores.[3][4][5][6][7] The precise molecular interaction with PKC isoforms is a subject of ongoing investigation. The following diagram illustrates the proposed point of intervention of this compound in a generalized PKC signaling pathway leading to cellular responses like degranulation.

Caption: this compound's role in a generalized PKC signaling pathway.

Experimental Protocols for Assessing PKC Inhibition

Several methods can be employed to determine the inhibitory effect of this compound on PKC activity. These range from in vitro kinase assays using purified enzymes to cell-based assays measuring downstream events.

In Vitro PKC Kinase Activity Assay (Radioactive)

This traditional method measures the transfer of a radiolabeled phosphate from ATP to a specific PKC substrate.

Principle: The assay quantifies the incorporation of ³²P from [γ-³²P]ATP into a PKC-specific substrate peptide. The phosphorylated substrate is then separated from the unincorporated [γ-³²P]ATP and quantified by scintillation counting.

Materials:

-

Purified PKC isoforms

-

This compound

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

[γ-³²P]ATP

-

Assay Dilution Buffer (ADB)

-

Lipid activator (phosphatidylserine and diacylglycerol)

-

Mg²⁺/ATP cocktail

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the substrate cocktail, inhibitor cocktail (or ADB for control), and lipid activator in a microcentrifuge tube.

-

Add the purified PKC enzyme preparation to the tube.

-

Initiate the reaction by adding the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity retained on the paper using a scintillation counter.

-

Perform control reactions without the enzyme (blank) and without the inhibitor (positive control).

-

Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the positive control.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound | PKC | Calcium Channel | LDL | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. This compound | CAS:103883-03-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. targetmol.cn [targetmol.cn]

Procyanidin A1: A Comprehensive Technical Guide on its Discovery, History, and Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin A1, an A-type proanthocyanidin dimer, has emerged as a significant natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound research, detailing its chemical structure, natural abundance, and the evolution of extraction and analytical techniques. Furthermore, this document elucidates the key experimental protocols for its isolation and characterization and summarizes its multifaceted biological effects through a review of significant preclinical and clinical studies. Particular emphasis is placed on its modulation of critical cellular signaling pathways, which are visually represented through detailed diagrams. Quantitative data from various studies are compiled into structured tables to facilitate comparison and analysis, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Perspective

Proanthocyanidins, a class of polyphenolic compounds, were first discovered in 1947 by Jacques Masquelier, who also developed methods for their extraction from pine bark and grape seeds.[1] this compound is a specific A-type proanthocyanidin, a dimer composed of (epi)catechin units.[2] A-type procyanidins are characterized by a unique double linkage between the flavan-3-ol units, consisting of a C4-C8 or C4-C6 bond and an additional ether bond.[3][4] This structural feature distinguishes them from the more common B-type procyanidins, which only possess a single C-C bond.[5]

The first identification of this compound [epicatechin-(4β-8, 2β-O-7)-catechin] in litchi pericarp was a significant milestone, achieved through the use of nuclear magnetic resonance (NMR).[6] Subsequent research has identified this compound in a variety of other natural sources, including peanut skins, cranberries, and cinnamon.[7][8] The unique structure of this compound has been a subject of interest, with studies focusing on its chemical synthesis and conversion from B-type procyanidins through radical oxidation.[9] The history of this compound research reflects a growing appreciation for its potential health benefits, leading to more sophisticated methods for its extraction, purification, and biological characterization.

Chemical Structure and Properties

This compound is a dimer consisting of an epicatechin and a catechin unit.[10] The defining feature of its structure is the A-type linkage, which involves a C4β→C8 bond and a C2β→O→C7 ether bond between the two flavan-3-ol monomers.[6] This double linkage imparts a more rigid and stable structure compared to its B-type counterparts.[11]

Key Structural Features:

-

Monomeric Units: Epicatechin and Catechin

-

Linkage Type: A-type [epicatechin-(2β→7,4β→8)-catechin][10]

-

Molecular Formula: C₃₀H₂₄O₁₂[12]

The structural elucidation of this compound has been accomplished through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][12] These methods have been crucial in confirming the stereochemistry and the precise nature of the interflavan linkages.[5][12]

Natural Sources of this compound

This compound is found in a variety of plant-based foods and botanicals. The concentration of this compound can vary significantly depending on the plant species, part of the plant, and processing methods.

| Natural Source | Plant Part | Reference |

| Litchi ( Litchi chinensis ) | Pericarp (Peel) | [6][13] |

| Peanut ( Arachis hypogaea ) | Skin | [7][8] |

| Cranberry ( Vaccinium macrocarpon ) | Fruit | [7] |

| Cinnamon ( Cinnamomum spp.) | Bark | [7] |

| Rhododendron ( Rhododendron formosanum ) | Leaves | [12][14] |

| Cocoa ( Theobroma cacao ) | Beans | [1] |

Methodologies: Extraction, Isolation, and Analysis

The extraction and purification of this compound from its natural sources are critical steps for its study. A variety of techniques have been developed and optimized to achieve high purity and yield.

Extraction Protocols

The choice of extraction method depends on the source material and the desired scale of production. Both conventional and modern techniques are employed.

-

Conventional Methods: Maceration and percolation using solvents like aqueous acetone or methanol have been traditionally used.[15][16] Acidified solvents are often preferred as they can improve the stability and release of polyphenols.[3]

-

Modern Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are more recent methods that offer advantages such as reduced extraction time and lower solvent consumption.[4][15]

A general workflow for the extraction of procyanidins is outlined below.

Caption: Generalized workflow for the extraction of procyanidins.

Isolation and Purification

Following extraction, chromatographic techniques are essential for the isolation and purification of this compound.

-

Column Chromatography: Open column chromatography using resins like Sephadex LH-20 or Toyopearl HW-40S is often used for initial fractionation.[6][16]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with C18 columns is the most common method for the final purification and quantification of this compound.[5][17] Normal-phase HPLC has also been utilized for separating procyanidins based on their degree of polymerization.[18]

Analytical Techniques for Structure Elucidation

The definitive identification and structural characterization of this compound rely on sophisticated analytical methods.

-

Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy are indispensable for determining the precise chemical structure, including the stereochemistry and linkage positions.[12][18]

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight and fragmentation patterns, which are characteristic of A-type procyanidins.[5][11]

Biological Activities and Therapeutic Potential

This compound has been shown to possess a wide array of biological activities, making it a compound of significant interest for its potential health benefits.

| Biological Activity | In Vitro/In Vivo Model | Key Findings | Reference(s) |

| Antioxidant | DPPH radical-scavenging assay, CUPRAC assay | Pronounced antioxidant activity, though B-type procyanidins showed higher activity in some assays. | [12][14] |

| Anti-inflammatory | LPS-induced RAW264.7 macrophages | Alleviates inflammatory response by modulating NF-κB, MAPK, and Nrf2/HO-1 pathways. | [3] |

| Anticancer | Colorectal cancer cells | Can impede cancer cell growth via the Akt kinase pathway. | [2] |

| Antiallergic | RBL-2H3 cells, Ovalbumin-immunized mice | Inhibits degranulation and suppresses serum IgE and IgG1 levels. | [19][20] |

| Anti-aging | K6001 yeast, PC12 cells | Extends replicative lifespan and alleviates cellular senescence through antioxidative stress and autophagy induction. | [8] |

| Antibacterial | Staphylococcus aureus | Moderate antimicrobial activity with an MIC value of 64 µg/mL. | [12] |

| Cardioprotective | Adults with moderately elevated blood pressure | A 4-week intervention with an apple procyanidin extract did not significantly change blood pressure or other cardiometabolic biomarkers. | [21] |

| Cholesterol-lowering | In vitro cholesterol micelle degradation | Degrades cholesterol micelles, suggesting a potential role in lowering cholesterol. | [22] |

Involvement in Cellular Signaling Pathways

A significant body of research has focused on elucidating the molecular mechanisms underlying the biological effects of this compound. It has been shown to modulate several key cellular signaling pathways.

Anti-inflammatory Signaling

This compound exerts its anti-inflammatory effects by targeting multiple signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to inhibit the activation of NF-κB and MAPK pathways, which are central to the inflammatory response. Concurrently, it activates the Nrf2/HO-1 pathway, a critical regulator of the antioxidant defense system.[3]

Caption: this compound's modulation of inflammatory signaling pathways.

Nrf2/Keap1 Antioxidant Pathway

This compound has been shown to alleviate cellular damage by activating the Nrf2 signaling pathway. It can interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the expression of antioxidant proteins, thereby protecting cells from oxidative stress.[23]

Caption: Activation of the Nrf2/Keap1 pathway by this compound.

Conclusion and Future Directions

The journey of this compound from its initial discovery to its current status as a promising bioactive compound has been marked by significant advancements in analytical chemistry and pharmacology. Its unique A-type structure confers distinct properties that continue to be an active area of research. While in vitro and preclinical studies have demonstrated a wide range of beneficial effects, including antioxidant, anti-inflammatory, and anti-aging properties, further investigation is required.

Future research should focus on several key areas:

-

Bioavailability and Metabolism: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for translating its potential health benefits to humans.

-

Clinical Trials: Well-designed, placebo-controlled clinical trials are needed to validate the therapeutic efficacy of this compound for specific health conditions. The results of a trial on its effects on blood pressure highlight the need for more clinical evidence.[21]

-

Mechanism of Action: While several signaling pathways have been identified, the precise molecular targets of this compound and the full extent of its mechanism of action require further elucidation.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other phytochemicals or therapeutic agents could open up new avenues for its application.

References

- 1. Proanthocyanidin - Wikipedia [en.wikipedia.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A-type proanthocyanidin - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Ion Mobility-Mass Spectrometry for the Separation and Analysis of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Extraction Techniques of Procyanidins | Encyclopedia MDPI [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. WO2007004659A1 - Method for procyanidin analysis - Google Patents [patents.google.com]

- 18. Isolation and structural elucidation of some procyanidins from apple by low-temperature nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. This compound | PKC | Calcium Channel | LDL | TargetMol [targetmol.com]

- 21. Lack of acute or chronic effects of epicatechin-rich and procyanidin-rich apple extracts on blood pressure and cardiometabolic biomarkers in adults with moderately elevated blood pressure: a randomized, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. cdn.sciengine.com [cdn.sciengine.com]

Procyanidin A1: An In-Depth Technical Guide on Its Role in Traditional Medicine and Ethnobotany

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin A1, an A-type proanthocyanidin dimer, is a significant bioactive compound found in a variety of plants utilized in traditional medicine across different cultures. Its ethnobotanical applications are largely attributed to its potent anti-inflammatory, antioxidant, and wound-healing properties. This technical guide provides a comprehensive overview of this compound, focusing on its presence in traditional medicinal plants, the experimental protocols for its study, and the underlying signaling pathways mediating its therapeutic effects. Quantitative data is summarized for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Ethnobotanical Significance and Traditional Uses of this compound-Containing Plants

This compound has been identified in several plants with a rich history of use in traditional medicine. These ethnobotanical sources are valued for their therapeutic properties, which modern scientific research is beginning to attribute, in part, to their procyanidin content.

-

Litchi Pericarp (Litchi chinensis): In traditional Chinese medicine, the pericarp of the litchi fruit is not discarded but is used for its hemostatic and acesodyne (pain-relieving) functions[1]. It is a well-documented source of A-type procyanidins, including this compound[1][2].

-

Ephedra sinica (Ma Huang): The stems of Ephedra sinica are a cornerstone of traditional Chinese medicine, primarily used for treating asthma, coughs, and as a diaphoretic[3][4]. While the alkaloids like ephedrine are the most well-known constituents, the stems also contain a significant amount of proanthocyanidins, including A-type dimers, which may contribute to its overall therapeutic profile[3][5]. The roots of Ephedra sinica are also used traditionally and have been found to contain A-type dimeric proanthocyanidins[5].

-

Rhododendron formosanum: This plant is endemic to Taiwan and its leaves have been a subject of research for their bioactive compounds[6][7][8]. Ethnobotanical studies of the Rhododendron genus in other regions have documented the use of leaves and flowers for treating a variety of ailments, including inflammation, diarrhea, and wounds[9][10][11]. The leaves of Rhododendron formosanum have been confirmed to contain this compound[6][7][8].

-

Peanut Skin (Arachis hypogaea): Often considered a waste product, peanut skins are rich in procyanidins, with a notable presence of A-type procyanidins[12][13]. While not a prominent feature in major traditional medicine systems, the recognition of its high antioxidant content is leading to its exploration as a source of nutraceuticals.

-

Cinnamon (Cinnamomum species): The bark of cinnamon trees has been a globally important spice and medicinal agent for centuries, used to treat a range of conditions including digestive and respiratory ailments[14][15]. Cinnamon bark is known to contain procyanidins, including both A-type and B-type linkages[14][15]. Its traditional use in wound healing is also documented[1][2][16][17][18].

Quantitative Analysis of this compound in Ethnobotanical Sources

The concentration of this compound can vary significantly between plant species and even within different parts of the same plant. The following table summarizes available quantitative data. It is important to note that specific quantification of this compound is not always available in the literature; in such cases, data on total proanthocyanidins or A-type proanthocyanidins are provided as a relevant indicator of its potential presence and abundance.

| Plant Source | Plant Part | Compound Quantified | Concentration | Reference(s) |

| Litchi chinensis | Pericarp | Total Procyanidins | 99.24 ± 2.01% (compared to grape seed procyanidin standard) | [1][17] |

| Ephedra sinica | Stems | A-type proanthocyanidins | Present (specific concentration for this compound not available) | [3][5] |

| Rhododendron formosanum | Leaves | This compound | Isolated and identified (specific concentration in crude extract not provided) | [6][7][8] |

| Cinnamomum burmannii | Bark | Proanthocyanidins | 531.9 mg/g of aqueous extract | [19] |

| Cinnamomum species | Bark | Proanthocyanidins (condensed tannins) | High levels present |

Experimental Protocols

Extraction and Isolation of this compound from Litchi Pericarp

This protocol is adapted from methodologies described for the extraction and purification of procyanidins from litchi pericarp[1][17].

Workflow for Extraction and Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound from litchi pericarp.

-

Extraction: Fresh litchi pericarp is torn into small pieces and extracted with 70% (v/v) aqueous ethanol at 50°C for 2 hours. This process is repeated twice[1][17].

-